1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene
CAS No.: 851341-38-3
Cat. No.: VC13819904
Molecular Formula: C9H9F3O3
Molecular Weight: 222.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851341-38-3 |
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Molecular Formula | C9H9F3O3 |
Molecular Weight | 222.16 g/mol |
IUPAC Name | 1-(methoxymethoxy)-3-(trifluoromethoxy)benzene |
Standard InChI | InChI=1S/C9H9F3O3/c1-13-6-14-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,6H2,1H3 |
Standard InChI Key | CZVOJCFXHVYKJF-UHFFFAOYSA-N |
SMILES | COCOC1=CC(=CC=C1)OC(F)(F)F |
Canonical SMILES | COCOC1=CC(=CC=C1)OC(F)(F)F |
Introduction
Chemical Identification and Structural Analysis
Molecular and Structural Characteristics
1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene has the molecular formula C₉H₉F₃O₃ and a molecular weight of 222.16 g/mol . Its IUPAC name reflects the substitution pattern: a methoxymethoxy group (-OCH₂OCH₃) at position 1 and a trifluoromethoxy group (-OCF₃) at position 3 on the benzene ring.
Key Identifiers:
The compound’s structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (methoxymethoxy) groups, creating a polarizable aromatic system with unique reactivity.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene typically involves sequential functionalization of the benzene ring. A common strategy employs nucleophilic aromatic substitution or etherification reactions:
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Introduction of Methoxymethoxy Group:
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Introduction of Trifluoromethoxy Group:
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The trifluoromethoxy group is introduced via reaction with trifluoromethylating agents (e.g., CF₃I) under controlled conditions.
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Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
MOM protection | NaH, MOM-Cl, THF, 0–20°C | 85% | |
Trifluoromethoxylation | CF₃I, CuI, DMF | 60% |
Challenges and Optimization
The steric and electronic effects of substituents necessitate precise temperature control and anhydrous conditions to avoid hydrolysis of the methoxymethoxy group. Catalytic methods using transition metals (e.g., Cu) improve trifluoromethoxy incorporation efficiency.
Physicochemical Properties
Thermal and Solubility Data
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Solubility: Miscible with polar aprotic solvents (e.g., THF, DMF) but insoluble in water due to hydrophobic trifluoromethoxy groups.
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Stability: Stable under inert atmospheres but susceptible to acidic hydrolysis of the methoxymethoxy group.
Table 2: Key Physicochemical Properties
Property | Value | Conditions | Reference |
---|---|---|---|
Molecular Weight | 222.16 g/mol | - | |
Boiling Point | 42–43°C | 4 Torr | |
Density | ~1.3 g/cm³ | Estimated |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient benzene ring undergoes electrophilic substitution at the para position to the trifluoromethoxy group. Example reactions include:
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Nitration: Forms nitro derivatives using HNO₃/H₂SO₄.
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Halogenation: Bromination with Br₂/FeBr₃ yields mono- or di-substituted products.
Hydrolysis and Deprotection
The methoxymethoxy group is cleaved under acidic conditions (e.g., HCl/MeOH) to regenerate phenolic -OH groups, enabling further derivatization.
Applications in Science and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. Its trifluoromethoxy group enhances lipid solubility and metabolic stability, making it valuable in drug design.
Agrochemicals
Used in developing herbicides and insecticides, where the trifluoromethoxy group improves pesticidal activity and environmental persistence.
Materials Science
Incorporated into liquid crystals and polymers to modulate dielectric properties and thermal stability.
Comparative Analysis with Structural Analogs
Para-Substituted Isomer (1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene)
Methyl-Substituted Analog (1-Methyl-3-(trifluoromethoxy)benzene)
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